Cas no 463930-25-8 (Bay 55-9837)
Bay 55-9837 structure
Product Name:Bay 55-9837
CAS-Nr.:463930-25-8
MF:C167H270N52O46
MW:3742.25153589249
CID:2089510
PubChem ID:72941824
Update Time:2025-06-15
Bay 55-9837 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Bay 55-9837
- UNII-SQD60KZ8RJ
- BAY-55-9837
- His-ser-asp-ala-val-phe-thr-asp-asn-tyr-thr-arg-leu-arg-lys-gln-val-ala-ala-lys-lys-tyr-leu-gln-ser-ile-lys-asp-lys-arg-tyr-NH2
- DA-50957
- 463930-25-8
- G13694
- PD079349
- SQD60KZ8RJ
- AKOS024457254
-
- Inchi: 1S/C167H270N52O46/c1-16-86(10)131(162(263)201-105(39-24-29-63-172)145(246)208-117(74-125(176)229)153(254)197-103(37-22-27-61-170)140(241)196-107(41-31-65-187-166(181)182)143(244)203-111(134(178)235)69-93-43-49-97(224)50-44-93)217-159(260)122(80-221)214-147(248)109(55-57-123(174)227)200-151(252)113(68-83(4)5)205-152(253)114(71-94-45-51-98(225)52-46-94)206-144(245)104(38-23-28-62-171)195-139(240)101(35-20-25-59-168)193-136(237)88(12)190-135(236)87(11)192-160(261)129(84(6)7)216-148(249)110(56-58-124(175)228)199-141(242)102(36-21-26-60-169)194-142(243)106(40-30-64-186-165(179)180)198-150(251)112(67-82(2)3)204-146(247)108(42-32-66-188-167(183)184)202-163(264)132(90(14)222)218-156(257)115(72-95-47-53-99(226)54-48-95)207-154(255)118(75-126(177)230)209-155(256)120(77-128(233)234)212-164(265)133(91(15)223)219-157(258)116(70-92-33-18-17-19-34-92)211-161(262)130(85(8)9)215-137(238)89(13)191-149(250)119(76-127(231)232)210-158(259)121(79-220)213-138(239)100(173)73-96-78-185-81-189-96/h17-19,33-34,43-54,78,81-91,100-122,129-133,220-226H,16,20-32,35-42,55-77,79-80,168-173H2,1-15H3,(H2,174,227)(H2,175,228)(H2,176,229)(H2,177,230)(H2,178,235)(H,185,189)(H,190,236)(H,191,250)(H,192,261)(H,193,237)(H,194,243)(H,195,240)(H,196,241)(H,197,254)(H,198,251)(H,199,242)(H,200,252)(H,201,263)(H,202,264)(H,203,244)(H,204,247)(H,205,253)(H,206,245)(H,207,255)(H,208,246)(H,209,256)(H,210,259)(H,211,262)(H,212,265)(H,213,239)(H,214,248)(H,215,238)(H,216,249)(H,217,260)(H,218,257)(H,219,258)(H,231,232)(H,233,234)(H4,179,180,186)(H4,181,182,187)(H4,183,184,188)/t86-,87-,88-,89-,90+,91+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,129-,130-,131-,132-,133-/m0/s1
- InChI-Schlüssel: NHMJBXFCQMBYCP-ZBLLYJRDSA-N
- Lächelt: O=C([C@H]([C@@H](C)CC)NC([C@H](CO)NC([C@H](CCC(N)=O)NC([C@H](CC(C)C)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](C)NC([C@H](C)NC([C@H](C(C)C)NC([C@H](CCC(N)=O)NC([C@H](CCCCN)NC([C@H](CCCNC(=N)N)NC([C@H](CC(C)C)NC([C@H](CCCNC(=N)N)NC([C@H]([C@@H](C)O)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CC(N)=O)NC([C@H](CC(=O)O)NC([C@H]([C@@H](C)O)NC([C@H](CC1C=CC=CC=1)NC([C@H](C(C)C)NC([C@H](C)NC([C@H](CC(=O)O)NC([C@H](CO)NC([C@H](CC1=CNC=N1)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N[C@H](C(N[C@@H](CC(N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)CC1C=CC(=CC=1)O)=O)CCCNC(=N)N)=O)CCCCN)=O)=O)CCCCN
Berechnete Eigenschaften
- Genaue Masse: 3740.04000
- Monoisotopenmasse: 3740.0386793g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 60
- Anzahl der Akzeptoren für Wasserstoffbindungen: 56
- Schwere Atomanzahl: 265
- Anzahl drehbarer Bindungen: 132
- Komplexität: 8680
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 34
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -16.7
- Topologische Polaroberfläche: 1680Ų
Experimentelle Eigenschaften
- PSA: 1675.16000
- LogP: 5.32170
Bay 55-9837 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11574-1mg |
Bay 55-9837 |
463930-25-8 | 98% | 1mg |
¥5545.00 | 2023-09-09 | |
| TargetMol Chemicals | TP2071-1 mg |
Bay 55-9837 |
463930-25-8 | 98% | 1mg |
¥ 3,740 | 2023-07-11 | |
| TargetMol Chemicals | TP2071-1mg |
Bay 55-9837 |
463930-25-8 | 1mg |
¥ 8430 | 2024-07-20 | ||
| A2B Chem LLC | AG28105-1mg |
BAY 55-9837 |
463930-25-8 | 99% | 1mg |
$385.00 | 2024-04-20 | |
| A2B Chem LLC | AG28105-5mg |
BAY 55-9837 |
463930-25-8 | 99% | 5mg |
$985.00 | 2024-04-20 | |
| A2B Chem LLC | AG28105-10mg |
BAY 55-9837 |
463930-25-8 | 99% | 10mg |
$1585.00 | 2024-04-20 |
Bay 55-9837 Verwandte Literatur
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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